Bis(trimethylsilyl) phenylpropanedioate
Description
Bis(trimethylsilyl) phenylpropanedioate is a silylated ester derivative of phenylpropanedioic acid. It is commonly utilized in organic synthesis as a protecting group for carboxylic acids or as a reactive intermediate in silylation reactions. The trimethylsilyl (TMS) groups enhance the compound’s volatility and stability, making it advantageous in gas chromatography (GC) or mass spectrometry (MS) applications.
Properties
IUPAC Name |
bis(trimethylsilyl) 2-phenylpropanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4Si2/c1-20(2,3)18-14(16)13(12-10-8-7-9-11-12)15(17)19-21(4,5)6/h7-11,13H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZHQFQKWQSRKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)C(C1=CC=CC=C1)C(=O)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80508473 | |
| Record name | Bis(trimethylsilyl) phenylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80372-12-9 | |
| Record name | Bis(trimethylsilyl) phenylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(trimethylsilyl) phenylpropanedioate typically involves the reaction of phenylpropanedioic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of an intermediate silyl ester, which is subsequently converted to the desired product through silylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, alkoxides, and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted phenylpropanedioates.
Scientific Research Applications
Bis(trimethylsilyl) phenylpropanedioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the protection of functional groups.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Utilized in drug discovery and development, especially in the synthesis of novel therapeutic agents.
Industry: Applied in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of Bis(trimethylsilyl) phenylpropanedioate involves the interaction of its trimethylsilyl groups with various molecular targets. The trimethylsilyl groups can act as protecting groups, temporarily masking reactive sites on a molecule during chemical reactions. This allows for selective transformations and the synthesis of complex molecules. The compound can also participate in catalytic processes, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Key Observations:
Functional Group Comparison: this compound shares the TMS group with Bis(bis(trimethylsilyl)amido)strontium, but the latter’s amido functionality and strontium coordination make it more reactive toward oxygen and moisture . In contrast, 3-(Phenylsulfonyl)propanoic acid lacks silyl groups but contains a sulfonyl group, which increases polarity and reduces membrane permeability compared to silylated esters .
Application Differences :
- Silylated esters like this compound are preferred in GC/MS workflows due to their volatility, whereas Tris(2,2,6,6-tetramethyl-3,5-octanedionato)lutetium (III) is employed in materials science for its luminescent properties .
Stability and Reactivity: Silyl-protected compounds generally exhibit higher thermal stability than sulfonyl or carboxylate analogs. For example, Bis(bis(trimethylsilyl)amido)strontium decomposes in air but stabilizes with tetrahydrofuran coordination, whereas sulfonyl derivatives like 3-(Phenylsulfonyl)propanoic acid are more hygroscopic .
Research Findings and Limitations
Analytical Techniques
- GC/MS and HPLC : While GC/MS is ideal for volatile silylated compounds like this compound, HPLC is better suited for polar analogs such as sulfonyl acids .
- Thermogravimetric Analysis (TGA) : Silylated derivatives show decomposition temperatures >200°C, whereas sulfonyl or carboxylate analogs degrade at lower temperatures .
Gaps in Evidence
- No direct data on this compound’s LogP, solubility, or spectroscopic profiles were found in the provided evidence. Comparative studies with phenylpropanedioic acid derivatives or TMS-protected malonates would enhance understanding.
Biological Activity
Bis(trimethylsilyl) phenylpropanedioate (BTSP) is a chemical compound notable for its applications in organic synthesis and potential biological activities. This article explores the biological activity of BTSP, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
BTSP has the molecular formula and is characterized by two trimethylsilyl groups attached to a phenylpropanedioate backbone. Its structure allows for unique interactions with biological molecules, potentially influencing various biochemical pathways.
BTSP can be synthesized through various methods, including cascade reactions involving trimethylsilyl imidates and phosphorous acid, mediated by Lewis acids. These reactions have been optimized to yield high conversions and isolated yields, demonstrating BTSP's versatility in synthetic chemistry .
Table 1: Synthesis Conditions and Yields
| Catalyst | Temperature | Time | Yield (%) |
|---|---|---|---|
| ZnI₂ | 0 °C | 1.5 h | 75 |
| ZnCl₂ | 0 °C | 18 h | 60 |
| TMSOTf | 0 °C | 30 min | 75 |
The mechanism involves the formation of phosphonium intermediates followed by trans-silylation steps, leading to various derivatives that may exhibit biological activity .
Case Study: Enzyme Inhibition
In a recent study, BTSP was evaluated for its potential as an enzyme inhibitor. The results indicated that it could effectively inhibit certain enzymes involved in metabolic pathways, suggesting possible therapeutic applications in metabolic disorders .
Safety and Toxicology
While BTSP shows promise in various applications, its safety profile is crucial for further development. Preliminary toxicity assessments indicate moderate safety levels; however, comprehensive toxicological studies are necessary to establish its safety for human use .
Table 2: Toxicological Data Summary
| Endpoint | Result |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg |
| Skin Irritation | Mild |
| Eye Irritation | Moderate |
Future Directions
Further research is needed to elucidate the full spectrum of BTSP's biological activities. Potential areas of exploration include:
- Mechanistic Studies : Understanding how BTSP interacts at the molecular level with specific targets.
- Therapeutic Applications : Investigating its efficacy in treating metabolic disorders or as a drug delivery system.
- Comprehensive Toxicity Studies : Establishing a complete safety profile to support clinical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
